![molecular formula C19H19FN2OS B2363702 [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone CAS No. 851804-47-2](/img/structure/B2363702.png)
[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
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Description
Molecular Structure Analysis
The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to a 2,5-dimethylphenyl group, and a fluorophenyl group attached to the imidazole ring via a methanone group.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. They have shown efficacy against a variety of bacterial and fungal species. For instance, 2,4-disubstituted thiazoles have been synthesized and evaluated for their in vitro antimicrobial activities against organisms such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The presence of the thiazole ring, along with specific substituents, can significantly influence the antimicrobial potency of these compounds.
Antitumor and Cytotoxic Activity
Thiazole derivatives also exhibit promising antitumor and cytotoxic activities. Certain synthesized thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer . The structural variability of thiazole allows for the targeting of different cancer cell types, making it a valuable scaffold for developing new anticancer agents.
Antiviral Activity
Research has shown that thiazole derivatives can possess antiviral activities. They have been tested against a range of viruses, including influenza and Coxsackie B4 virus, with some compounds showing inhibitory activity . The structural diversity of thiazoles allows for the exploration of new antiviral agents with specific mechanisms of action.
properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-3-4-14(2)16(11-13)12-24-19-21-9-10-22(19)18(23)15-5-7-17(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHCTWHAYUWEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone |
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